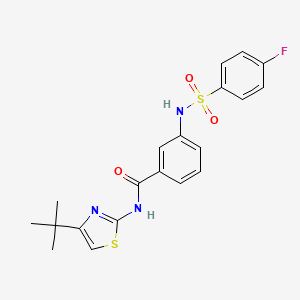
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide (TBFSB) is an important small molecule that has been widely studied in recent years due to its potential applications in the fields of drug discovery, biochemistry, and physiology. TBFSB is a member of the class of sulfonamides, which are compounds that contain a sulfonamide moiety. The compound is composed of two aromatic rings, a tert-butyl group, and a nitrogen atom, which are connected by a thiazole ring. TBFSB has been found to possess a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide has been studied extensively in recent years due to its potential applications in the fields of drug discovery, biochemistry, and physiology. The compound has been found to possess a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. In addition, this compound has been shown to possess antiviral activity against the human immunodeficiency virus (HIV). It has also been studied for its potential use as an anticancer agent and for its ability to modulate the activity of certain enzymes.
Mecanismo De Acción
The exact mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is not yet fully understood. However, it is known that the compound binds to and inhibits the activity of certain enzymes, such as the HIV reverse transcriptase enzyme. In addition, this compound has been found to interact with certain proteins, such as the HIV protease, which can lead to the inhibition of viral replication.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. The compound has been shown to possess antibacterial, antifungal, and anti-inflammatory activities. In addition, this compound has been found to possess antiviral activity against the human immunodeficiency virus (HIV). The compound has also been found to possess anticancer activity and to modulate the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide for laboratory experiments is its relatively low cost and availability. In addition, the compound is relatively stable and can be easily synthesized from readily available starting materials. However, the compound is not water-soluble, which can limit its use in certain types of experiments.
Direcciones Futuras
The potential applications of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide are numerous and the compound has already been studied for its potential use in the fields of drug discovery, biochemistry, and physiology. However, further research is needed to fully understand the compound’s mechanism of action and to explore its potential use in other areas. Possible future directions include studying the compound’s ability to modulate the activity of other enzymes and proteins, exploring its potential use as an anticancer agent, and investigating its potential use in other areas such as agriculture and food science.
Métodos De Síntesis
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide can be synthesized from the reaction of 4-fluorobenzenesulfonyl chloride and tert-butyl-1,3-thiazol-2-yl amine in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography to yield the desired compound.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-20(2,3)17-12-28-19(22-17)23-18(25)13-5-4-6-15(11-13)24-29(26,27)16-9-7-14(21)8-10-16/h4-12,24H,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMLXBHOKPUXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6519473.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519474.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519475.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519477.png)
![3-(methylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519489.png)
![4-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519503.png)
![3-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519505.png)
![3-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519521.png)
![4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519529.png)
![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6519536.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B6519537.png)
![3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519544.png)
![2-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519550.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide](/img/structure/B6519558.png)